17alpha(H), 21beta(H)-25,30-BISNORHOPANE
Overview
Description
17alpha(H), 21beta(H)-25,30-BISNORHOPANE is a pentacyclic triterpenoid compound that belongs to the hopane family. Hopanoids are known for their structural complexity and biological significance. This compound is characterized by its unique stereochemistry, with hydrogen atoms at the 17th and 21st positions in the alpha and beta configurations, respectively. The “bisnor” prefix indicates the loss of two carbon atoms from the parent hopane structure, specifically at positions 25 and 30 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha(H), 21beta(H)-25,30-BISNORHOPANE typically involves the cyclization of squalene, a linear triterpene, through a series of enzymatic reactions. The process begins with the cyclization of squalene to form hopene, followed by further modifications to achieve the desired stereochemistry and carbon skeleton .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity of the enzymes required for its synthesis. it can be extracted from natural sources, such as certain bacteria and plants, where it is produced as part of their metabolic processes .
Chemical Reactions Analysis
Types of Reactions: 17alpha(H), 21beta(H)-25,30-BISNORHOPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall stability of the hopane skeleton .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of ketones and alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce ketones and aldehydes to alcohols.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones and alcohols, while reduction typically produces alcohols .
Scientific Research Applications
17alpha(H), 21beta(H)-25,30-BISNORHOPANE has several scientific research applications across various fields:
Chemistry: It serves as a biomarker for studying geological and environmental processes.
Biology: The compound is used to study the metabolic pathways of hopanoids in bacteria and plants.
Industry: It is used in the petroleum industry as a biomarker to trace the origin and maturity of crude oil.
Mechanism of Action
The mechanism of action of 17alpha(H), 21beta(H)-25,30-BISNORHOPANE involves its interaction with cellular membranes. Hopanoids, including this compound, are known to enhance membrane stability and integrity by interacting with lipid bilayers. This interaction is crucial for maintaining the structural integrity of bacterial cell membranes, especially under stress conditions .
Comparison with Similar Compounds
17alpha(H), 21beta(H)-30-Norhopane: Similar in structure but with only one carbon atom removed from the parent hopane structure.
17alpha(H), 21beta(H)-Bishomohopanol: A pentacyclic triterpenoid with a hydroxyl group at the 29th position.
17alpha(H), 21beta(H)-Hopane: The parent compound with a complete carbon skeleton.
Uniqueness: 17alpha(H), 21beta(H)-25,30-BISNORHOPANE is unique due to the specific loss of two carbon atoms at positions 25 and 30, which significantly alters its chemical properties and biological functions. This structural modification makes it a valuable biomarker for specific geological and environmental studies .
Properties
IUPAC Name |
(3S,3aR,5aR,5bR,7aR,11aS,11bR,13aR,13bS)-3-ethyl-5a,5b,8,8,13b-pentamethyl-2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a-hexadecahydro-1H-cyclopenta[a]chrysene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48/c1-7-19-12-16-26(4)21(19)13-18-28(6)24(26)11-10-23-20-9-8-15-25(2,3)22(20)14-17-27(23,28)5/h19-24H,7-18H2,1-6H3/t19-,20-,21+,22+,23+,24+,26-,27+,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWUJGOPPFZUDE-RCTMHZSHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2(C1CCC3(C2CCC4C3(CCC5C4CCCC5(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@H]4CCCC5(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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